molecular formula C24H31ClO4 B1436199 3alpha-Hydroxycyproterone acetate CAS No. 167356-55-0

3alpha-Hydroxycyproterone acetate

Cat. No.: B1436199
CAS No.: 167356-55-0
M. Wt: 419 g/mol
InChI Key: WMBWKHPZSUBMBA-AUHQSTOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxycyproterone acetate typically involves the hydroxylation of cyproterone acetate. One method employs the use of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst. This process involves the regio- and stereoselective hydroxylation of cyproterone acetate to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors. The process involves optimizing the reaction conditions, such as substrate concentration and the use of 2-hydroxypropyl-β-cyclodextrin to enhance the bioconversion efficiency .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Hydroxycyproterone acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydroxylated derivatives .

Scientific Research Applications

3alpha-Hydroxycyproterone acetate has a wide range of applications in scientific research:

Mechanism of Action

3alpha-Hydroxycyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors. This prevents the activation of androgen-responsive genes, thereby reducing the effects of androgens in the body. The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and reducing testosterone production .

Comparison with Similar Compounds

    Cyproterone acetate: The parent compound, known for its antiandrogenic and progestogenic properties.

    Flutamide: Another antiandrogen used in the treatment of prostate cancer.

    Bicalutamide: A non-steroidal antiandrogen with similar applications.

Uniqueness: 3alpha-Hydroxycyproterone acetate is unique due to its specific hydroxylation, which enhances its antiandrogenic properties while reducing its progestogenic effects. This makes it particularly useful in applications where a strong antiandrogenic effect is desired without the accompanying progestogenic activity .

Properties

IUPAC Name

[(1S,2S,3S,5R,6R,11R,12S,15R,16S)-15-acetyl-9-chloro-6-hydroxy-2,16-dimethyl-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18,21,28H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBWKHPZSUBMBA-AUHQSTOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(C5CC5C34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@@H]([C@@H]5C[C@@H]5[C@]34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167356-55-0
Record name 3-alpha-Hydroxy-cyproterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167356550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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